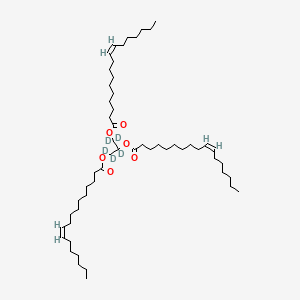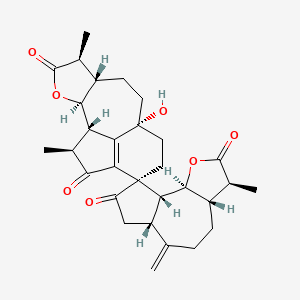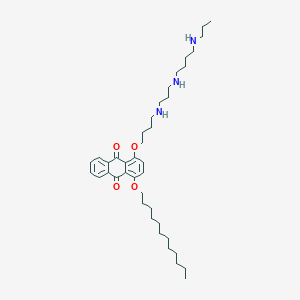
Topoisomerase II inhibitor 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase II inhibitor 12 is a compound that targets the enzyme DNA topoisomerase II, which is crucial for DNA replication, transcription, and chromosome segregation. This enzyme helps manage DNA supercoiling and untangling, making it a vital target for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II inhibitor 12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, purification systems, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase II inhibitor 12 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Topoisomerase II inhibitor 12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topoisomerase II activity and its inhibition.
Biology: Helps in understanding the role of topoisomerase II in cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage in cancer cells.
Industry: Used in the development of new therapeutic agents and in drug screening assays.
Mechanism of Action
Topoisomerase II inhibitor 12 exerts its effects by binding to the DNA topoisomerase II enzyme, preventing it from re-ligating the DNA strands after cleavage. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets include the ATPase domain and the DNA-binding domain of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Uniqueness
Topoisomerase II inhibitor 12 is unique due to its specific binding affinity and reduced side effects compared to other inhibitors. It offers a promising alternative with potentially lower toxicity and higher selectivity .
Properties
Molecular Formula |
C40H63N3O4 |
|---|---|
Molecular Weight |
649.9 g/mol |
IUPAC Name |
1-dodecoxy-4-[4-[3-[4-(propylamino)butylamino]propylamino]butoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C40H63N3O4/c1-3-5-6-7-8-9-10-11-12-18-31-46-35-23-24-36(38-37(35)39(44)33-21-13-14-22-34(33)40(38)45)47-32-19-17-28-43-30-20-29-42-27-16-15-26-41-25-4-2/h13-14,21-24,41-43H,3-12,15-20,25-32H2,1-2H3 |
InChI Key |
HQBFHTBHDWACIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C2C(=C(C=C1)OCCCCNCCCNCCCCNCCC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
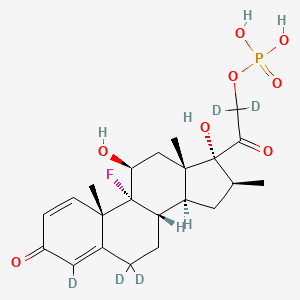
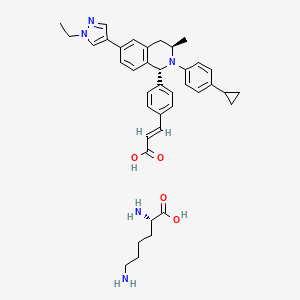
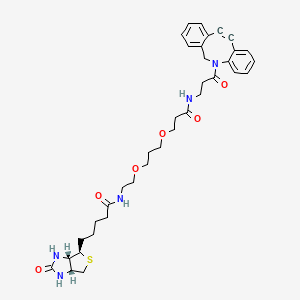
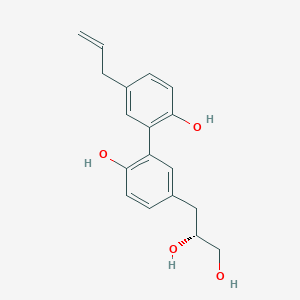
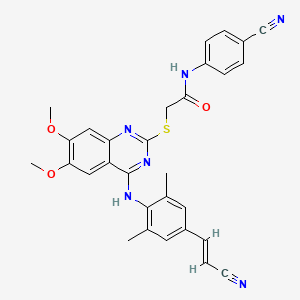
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
